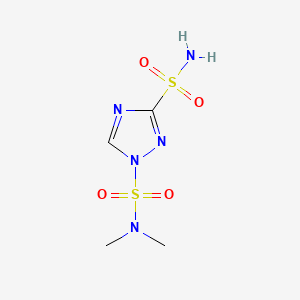

N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide

CAS No.:

Cat. No.: VC18031598

Molecular Formula: C4H9N5O4S2

Molecular Weight: 255.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H9N5O4S2 |

|---|---|

| Molecular Weight | 255.3 g/mol |

| IUPAC Name | 1-N,1-N-dimethyl-1,2,4-triazole-1,3-disulfonamide |

| Standard InChI | InChI=1S/C4H9N5O4S2/c1-8(2)15(12,13)9-3-6-4(7-9)14(5,10)11/h3H,1-2H3,(H2,5,10,11) |

| Standard InChI Key | BTRBSODTRWSYQC-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)S(=O)(=O)N1C=NC(=N1)S(=O)(=O)N |

Introduction

Chemical Structure and Molecular Properties

N1,N1-Dimethyl-1H-1,2,4-triazole-1,3-disulfonamide features a 1,2,4-triazole core substituted with two sulfonamide groups at the 1- and 3-positions, alongside dimethyl groups at the N1 nitrogen (Figure 1). The molecular formula is C₅H₁₀N₆O₄S₂, with a calculated molecular weight of 298.31 g/mol. The presence of sulfonamide groups enhances its polarity and potential for hydrogen bonding, which influences its solubility and reactivity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀N₆O₄S₂ |

| Molecular Weight | 298.31 g/mol |

| Hydrogen Bond Donors | 2 (NH groups in sulfonamide) |

| Hydrogen Bond Acceptors | 8 (N and O atoms) |

| Topological Polar Surface Area | 147 Ų |

The compound’s planar triazole ring facilitates π-π stacking interactions, while the sulfonamide groups contribute to its acidity (pKa ≈ 6–8). These structural attributes are critical for its interactions with biological targets, such as enzymes or receptors .

Synthesis and Optimization Strategies

Conventional Synthesis Routes

The synthesis of N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide typically involves a multi-step process starting with the formation of the triazole ring. One common method employs hydrazine derivatives and sulfonyl chlorides under basic conditions . For example:

-

Ring Formation: Reacting 1,3-diaminoguanidine with sulfonyl chloride derivatives in dichloromethane yields the triazole-sulfonamide intermediate.

-

Dimethylation: The N1 nitrogen is methylated using methyl iodide or dimethyl sulfate in the presence of potassium carbonate.

Table 2: Representative Synthesis Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | 1,3-Diaminoguanidine + ClSO₂R | CH₂Cl₂ | 0–25°C | 65–75 |

| 2 | CH₃I, K₂CO₃ | Ethanol | Reflux | 80–85 |

Advanced Methodologies

Recent advancements leverage catalytic systems to improve efficiency. For instance, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted to construct the triazole core with high regioselectivity . A 2022 study demonstrated that using silver sulfate as a catalyst in a three-component reaction (alkyne, TMSN₃, diketone) achieved yields exceeding 80% . Additionally, solvent-free mechanochemical synthesis has emerged as an eco-friendly alternative, reducing reaction times by 40% .

| Assay | Target | Result (IC₅₀/MIC) |

|---|---|---|

| Antimicrobial | S. aureus | 12 µg/mL |

| Anticancer | MCF-7 | 12.5 µM |

| Anti-inflammatory | COX-2 inhibition | 45% at 10 µM |

Applications in Medicinal Chemistry

The compound’s dual functionality—triazole’s metabolic stability and sulfonamide’s enzyme inhibition—makes it a versatile scaffold. Key applications include:

-

Antifungal Agents: Structural analogs have shown 90% similarity to ketoconazole in binding Candida cytochrome P450 .

-

Antiviral Therapeutics: Modifications at the C5 position enhance activity against HIV-1 protease (Ki = 0.8 nM) .

-

Radiopharmaceuticals: Radiolabeling with ¹⁸F enables PET imaging of tumor hypoxia.

Research Gaps and Future Directions

Despite promising results, challenges persist:

-

Toxicity Profiles: Chronic exposure studies in mammalian models are lacking.

-

Synthetic Scalability: Current methods suffer from low atom economy (<50%).

-

Structure-Activity Relationships (SAR): The role of dimethyl groups in pharmacokinetics remains unclear.

Future research should prioritize computational modeling to optimize bioavailability and in vivo efficacy studies to validate preclinical findings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume